Direct Red 13

Description

Properties

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,39H,33-34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOYLRUTRKFBM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N6Na2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023881 |

Source

|

| Record name | C.I. Direct Red 13 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-35-5 |

Source

|

| Record name | 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-amino-8-hydroxy-6-sulfo- 1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 13 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-amino-3-[[4'-[(2-amino-8-hydroxy-6-sulphonatonaphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Direct Red 13 chemical structure and properties

Introduction

Direct Red 13, also known by its Colour Index name C.I. 22155, is a significant member of the double azo class of direct dyes.[1] These dyes are characterized by their ability to dye cellulosic fibers, such as cotton and viscose, directly from an aqueous solution without the need for a mordant. Direct Red 13 is a water-soluble anionic dye, typically available as a sodium salt of the sulfonic acid.[2] Its molecular structure, containing multiple azo groups (-N=N-) as chromophores, is responsible for its characteristic red hue. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Direct Red 13 for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Core Properties

A thorough understanding of the fundamental chemical and physical properties of Direct Red 13 is crucial for its effective application and for predicting its behavior in various experimental and industrial settings.

Key Identifiers and Molecular Characteristics:

| Property | Value | Source(s) |

| C.I. Name | C.I. Direct Red 13, 22155 | [1][3] |

| CAS Number | 1937-35-5 | [1][3][4][5][6] |

| Synonyms | Direct Bordeaux B, Direct Bordeaux GB, Direct Jujube Red GB | [3][4] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂ | [1][3][4][5] |

| Molecular Weight | 712.66 g/mol | [1][3][4][5] |

| Appearance | Brown or Red-Brown Powder | [1][3][4] |

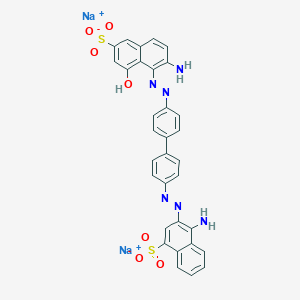

Chemical Structure:

The molecular architecture of Direct Red 13 is centered around a double azo linkage system. This structure is synthesized through a specific sequence of diazotization and coupling reactions, which will be detailed in the synthesis section.

Caption: The chemical structure of Direct Red 13, illustrating the double azo linkages and sulfonic acid groups that confer its color and water solubility.

Physicochemical and Dyeing Properties

The performance of Direct Red 13 as a dye is dictated by its solubility, stability in various chemical environments, and its fastness to external factors like light and washing.

Solubility and Solution Characteristics:

Direct Red 13 exhibits good solubility in water, forming a wine-red solution.[1][4] It is also soluble in ethanol and cellosolve but is insoluble in most other organic solvents.[1][4][5] The aqueous solution of Direct Red 13 is sensitive to changes in pH and the presence of strong electrolytes.

-

In the presence of strong sulfuric acid, the solution turns blue, and a red precipitate forms upon dilution.[1][3][4]

-

Concentrated nitric acid turns the solution a brownish-yellow color.[4]

-

The addition of strong hydrochloric acid to the dye solution results in a purple precipitate.[1][3][4]

-

A thick sodium hydroxide solution will cause an orange-brown precipitate to form.[1][3][4]

Fastness Properties:

The fastness of a dye refers to its resistance to fading or running when exposed to various conditions. The following table summarizes the fastness ratings for Direct Red 13 on a scale of 1 to 5, where 5 is the highest resistance.

| Fastness Property | Rating | Source(s) |

| Light Fastness | 4-5 | [3][4][7] |

| Washing Fastness | 2 | [3][4] |

| Rubbing Fastness (Dry) | 4 | [3][4] |

| Rubbing Fastness (Wet) | 3 | [3][4] |

| Acid Resistance | 1 | [1][6] |

| Alkali Resistance | 4-5 | [1][6] |

Synthesis of Direct Red 13

The manufacturing of Direct Red 13 is a multi-step process involving the diazotization of an aromatic amine followed by two sequential coupling reactions. This process is a classic example of azo dye synthesis.

Manufacturing Protocol:

-

Diazotization: The process begins with the double nitriding (diazotization) of 4,4'-diaminobenzanilide. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at a low temperature to form a bis-diazonium salt.

-

First Coupling Reaction: The resulting bis-diazonium salt is then coupled with 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This reaction typically occurs under acidic conditions.

-

Second Coupling Reaction: The intermediate product from the first coupling is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under acidic conditions to yield the final Direct Red 13 molecule.[1]

Caption: Synthetic pathway of Direct Red 13.

Industrial and Research Applications

Direct Red 13 is primarily used for dyeing and printing on a variety of substrates due to its good dye absorption rate, especially at temperatures between 80-100°C.[1][3][5]

Textile Dyeing and Printing:

The main application of Direct Red 13 is in the dyeing of cellulosic fibers like cotton and viscose, where it produces a dark bluish-red color.[4] It is also used for dyeing silk, polyamide, and viscose/polyamide blended fabrics.[1][3][4]

-

Dyeing Process: The dyeing process for cotton and viscose fibers with Direct Red 13 is sensitive to salt concentration and requires careful temperature control.[4] It is advisable to slowly heat the dye bath and incrementally add salt to achieve a uniform color.[4] Allowing the dye bath to cool naturally to 80°C after the dyeing cycle aids in dye exhaustion.[4]

-

Printing: Direct Red 13 can be used for the direct printing of cotton and viscose fabrics.[4]

Caption: A typical workflow for dyeing cellulosic fibers with Direct Red 13.

Other Applications:

Beyond textiles, Direct Red 13 is also used for the coloration of paper and leather.[1][3][4] Its water-soluble nature makes it suitable for applications where the dye is applied from an aqueous medium.

Safety and Handling

Conclusion

Direct Red 13 is a versatile and widely used double azo dye with significant applications in the textile, paper, and leather industries. Its chemical structure, characterized by multiple azo linkages and sulfonic acid groups, dictates its color, solubility, and dyeing properties. A comprehensive understanding of its synthesis, physicochemical characteristics, and application methodologies is essential for its effective and safe utilization in both industrial and research settings. Further research into its toxicological profile and the development of more environmentally benign dyeing processes will continue to be areas of importance.

References

-

World Dye Variety. (2012, July 6). Direct Red 13. Retrieved from [Link]

-

China Inter Dye. (n.d.). Direct Red 13 | Direct bordeaux B B | CAS No: 1937-35-5. Retrieved from [Link]

-

Emperor Chem. (n.d.). Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB. Retrieved from [Link]

-

Enochdye. (n.d.). Direct red 13 TDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Direct Red 13 dye. Retrieved from [Link]

-

PubChem. (n.d.). Disperse Red 13. Retrieved from [Link]

-

Wikipedia. (n.d.). Aluminium. Retrieved from [Link]

-

Hangzhou Tiankun Chem Co.,Ltd. (n.d.). China Direct Red 13 Manufacturers, Suppliers, Factory, Wholesale. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Dyes [m.chemicalbook.com]

- 3. Direct Red 13|Direct bordeaux B B|CAS No: 1937-35-5 - Direct dye [chinainterdyes.com]

- 4. Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]

- 5. Direct red 13 TDS|Direct red 13 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 6. Direct Red 13 | 1937-35-5 [chemicalbook.com]

- 7. China Direct Red 13 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

An In-depth Technical Guide to Direct Red 13 (C.I. 22155)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 13, also known by its Colour Index name C.I. 22155, is a disazo dye that has been primarily utilized in the textile and paper industries for its vibrant red hue and its ability to directly bind to cellulosic fibers. While its industrial applications are well-documented, its properties and potential biological interactions are of increasing interest to researchers in toxicology, environmental science, and potentially, in the broader field of biomedical research. This guide provides a comprehensive technical overview of Direct Red 13, synthesizing available data on its chemical and physical properties, synthesis, applications, and, crucially, its toxicological profile.

Core Molecular and Physical Properties

Direct Red 13 is a sodium salt of a complex aromatic sulfonic acid. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1937-35-5 | [1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂ | [1] |

| Molecular Weight | 712.66 g/mol | [1] |

| Appearance | Brown powder | [1] |

| Solubility | Good in water (yields a wine-red solution), soluble in ethanol and cellosolve, insoluble in other organic solvents. |

The structure of Direct Red 13, characterized by two azo (-N=N-) linkages connecting aromatic moieties, is fundamental to its color and dyeing properties.

Caption: Simplified workflow for the synthesis of Direct Red 13.

Industrial Applications

The primary application of Direct Red 13 is in the dyeing of cellulosic materials. Its linear molecular structure and the presence of sulfonate groups contribute to its high affinity for cellulose fibers, allowing for direct application without the need for a mordant.

-

Textile Industry: Used for dyeing cotton, viscose, and other cellulosic fabrics. It is also used for coloring paper and leather.

-

Printing: Employed in direct printing on cotton and viscose fabrics.

Toxicological Profile and Safety Considerations

A critical aspect of this technical guide is the toxicological profile of Direct Red 13, which is of paramount concern for researchers and professionals in drug development and environmental science.

According to the OEKO-TEX® ECO PASSPORT Restricted Substance List, C.I. Direct Red 13 (CAS 1937-35-5) is classified with the following toxicological properties:

-

Carcinogenicity

-

Developmental Toxicity

-

Mutagenicity

-

Persistence

-

Reproductive Toxicity

It is important to note that while these classifications are provided by a reputable source in the textile industry, publicly available, peer-reviewed in-depth toxicological studies specifically on Direct Red 13 are scarce. Much of the available literature on the toxicology of "Red 13" pertains to "Disperse Red 13," a different chemical entity. Therefore, caution must be exercised when extrapolating data, and the classifications above should be considered the primary source of toxicological concern.

The metabolism of azo dyes by azoreductases, present in various microorganisms including human gut flora, can lead to the cleavage of the azo bond and the formation of aromatic amines. Some of these aromatic amines are known to be carcinogenic. [2]

Safety and Handling

Given the toxicological classifications, strict adherence to safety protocols is mandatory when handling Direct Red 13 powder.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Analytical Methodologies

The detection and quantification of Direct Red 13 in various matrices, such as wastewater and textiles, are crucial for regulatory compliance and research purposes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of azo dyes.

General Protocol for LC-MS/MS Analysis of Azo Dyes in Water

This protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.

-

Sample Preparation:

-

For textile samples, an extraction step is necessary. A common method involves extracting the dye from the textile using a solvent like methanol in an ultrasonic bath. [3] * Water samples may be pre-concentrated using solid-phase extraction (SPE) to enhance sensitivity.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfonated azo dyes like Direct Red 13.

-

Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for Direct Red 13 would need to be determined.

-

Caption: A generalized workflow for the analysis of Direct Red 13.

Relevance to Biomedical and Drug Development Professionals

Currently, there is no documented evidence of Direct Red 13 being used in biomedical research, diagnostics, or as a therapeutic agent. Its significant toxicological profile, particularly its potential carcinogenicity and mutagenicity, makes it an unlikely candidate for direct application in drug development.

However, for researchers in these fields, understanding the properties of compounds like Direct Red 13 is relevant for several reasons:

-

Toxicology and Drug Safety: The study of the mechanisms of toxicity of azo dyes can provide insights into the metabolic activation of pro-carcinogens and the structural motifs associated with toxicity. This knowledge is valuable in the safety assessment of new drug candidates that may contain similar structural features.

-

Environmental Health: For scientists working on the environmental impact of pharmaceuticals and other industrial chemicals, the study of persistent and toxic dyes like Direct Red 13 serves as a relevant case study.

-

Development of Probes and Assays: While Direct Red 13 itself is not a biological probe, the chemistry of azo dyes is utilized in the design of certain reporter systems and pH indicators. Understanding the fundamental properties of these dyes can inform the development of new analytical tools.

Conclusion

Direct Red 13 is an industrially significant azo dye with well-defined applications in the textile and paper industries. Its chemical and physical properties are well-characterized. However, for the scientific research community, the most critical aspect of Direct Red 13 is its toxicological profile. The classification of this dye as a potential carcinogen, mutagen, and reproductive toxicant underscores the need for stringent safety measures during its handling and a thorough assessment of its environmental fate. While direct applications in biomedical science or drug development have not been identified and are unlikely given its toxicity, the study of Direct Red 13 can contribute to a broader understanding of the toxicology of azo compounds and inform the development of safer alternatives and more effective analytical and remediation strategies.

References

- Ashby, J., et al. "Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP." Mutation Research/Reviews in Genetic Toxicology 204.1 (1988): 17-115.

- Ferraz, E. R., et al. "Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells." Journal of toxicology and environmental health. Part A 75.16-17 (2012): 991-999.

- Ferraz, E. R., et al. "The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential." Toxicology in vitro 29.7 (2015): 1906-1915.

- Hunger, K., ed.

- International Agency for Research on Cancer. "Some Aromatic Amines, Organic Dyes, and Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 99, 2010.

- OEKO-TEX®. "ECO PASSPORT Restricted Substance List (RSL)." 2023.

- Prival, M. J., and V. D. Mitchell. "Analysis of a single-laboratory study of a mouse lymphoma assay.

- Sponza, D. T., and M. Isik. "Toxicity and intermediates of C.I. Direct Red 28 and C.I. Direct Yellow 12 in a simulated textile effluent: decolorization and inhibition of anaerobic consortium." Journal of environmental engineering 131.7 (2005): 1065-1076.

- Umbuzeiro, G. A., et al. "The contribution of azo dyes to the mutagenic activity of the Cristais River." Chemosphere 60.1 (2005): 55-64.

- World Dye Variety. "Direct Red 13." worlddyevariety.com.

- Zocolo, G. J., et al. "Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples." Journal of Chromatographic Science 53.8 (2015): 1257-1264.

- ChemicalBook. "Direct Red 13." chemicalbook.com.

- PubChem. "Direct Red 13." pubchem.ncbi.nlm.nih.gov.

- Sigma-Aldrich. "Direct Red 13." sigmaaldrich.com.

- Thermo Fisher Scientific.

- Santa Cruz Biotechnology. "Direct Red 13." scbt.com.

- World Dye Variety. "Direct Red 13." worlddyevariety.com.

Sources

An In-depth Technical Guide to the Solubility of Direct Red 13

This guide provides a comprehensive technical overview of the solubility characteristics of Direct Red 13 (C.I. 22155), a double azo dye. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data with established scientific principles to offer field-proven insights into the dissolution behavior of this compound. We will explore its solubility in various solvents, the key factors influencing this behavior, and a detailed protocol for its quantitative determination.

Introduction to Direct Red 13: A Profile

Direct Red 13, also known by names such as Direct Bordeaux B GB and Direct Jujube Red GB, is an anionic direct dye primarily used for coloring cellulosic fibers like cotton, paper, and viscose.[1][2][3] Its molecular structure, characterized by two azo groups and multiple sulfonate groups, dictates its dyeing properties and, crucially, its solubility. The sodium sulfonate groups are key to its water solubility, allowing it to be applied from aqueous solutions.[3][4] Typically appearing as a brown powder, its dissolution in various media is fundamental to its application and removal.[1][3]

Qualitative and Quantitative Solubility Profile

The solubility of Direct Red 13 is highly dependent on the nature of the solvent. While precise quantitative data is not extensively published, a clear qualitative profile has been established through various technical data sheets.

Aqueous and Organic Solvents

Direct Red 13 exhibits good solubility in water, forming a characteristic wine-red solution.[1][2] This is the primary medium for its application in dyeing processes. Its solubility in polar organic solvents is more varied. It is soluble in ethanol, producing a magenta or red solution, and also in cellosolve (2-ethoxyethanol).[1][2] However, it is generally reported as insoluble in most other common organic solvents.[1][2]

Table 1: Solubility Characteristics of Direct Red 13

| Solvent | Chemical Formula | Solvent Type | Solubility | Appearance of Solution |

| Water | H₂O | Polar Protic | Good | Wine-Red[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Magenta/Red[1][2] |

| Cellosolve (2-Ethoxyethanol) | C₄H₁₀O₂ | Polar Aprotic | Soluble | Not specified |

| Other Organic Solvents (e.g., Benzene, Acetone) | Various | Nonpolar/Polar Aprotic | Insoluble | Insoluble[1][2] |

Behavior in Strong Acids and Bases

The chemical stability and solubility of Direct Red 13 are significantly affected by extreme pH conditions, often leading to color changes and precipitation.

-

Concentrated Sulfuric Acid: The dye dissolves to produce a blue solution. Upon dilution, a purple-red precipitate is formed.[1][2]

-

Concentrated Nitric Acid: A brownish-yellow or "palm yellow" coloration is observed.[1][2]

-

Aqueous Solution with Strong HCl: The addition of concentrated hydrochloric acid to an aqueous solution of Direct Red 13 results in the formation of a purple precipitate.[1][2]

-

Aqueous Solution with Strong NaOH: Concentrated sodium hydroxide solution causes an orange-brown precipitate to form.[1][2]

These observations are critical for applications where the dye may be exposed to harsh chemical environments and for the development of effective cleaning or stripping protocols.

Factors Influencing Solubility: A Deeper Dive

The solubility of direct dyes like Direct Red 13 is not a static property but is influenced by several environmental factors. Understanding these is crucial for optimizing its use and for developing predictive models of its behavior.

Temperature

For most direct dyes, solubility in water increases with a rise in temperature.[5] This is a key principle in dyeing processes, where elevated temperatures (e.g., 80-100 °C) are used to achieve maximum dye affinity and level dyeing.[2][3] The increased kinetic energy helps to overcome intermolecular forces in the solid dye, allowing more of it to dissolve in the aqueous medium.

pH

The pH of the solution can influence the solubility of anionic dyes. While the sulfonate groups on Direct Red 13 remain ionized over a wide pH range, extreme pH values can alter the overall charge of the molecule and its interactions with the solvent. Studies on direct dyes suggest that dyeing is often optimized in slightly alkaline conditions (around pH 8), which influences dye uptake by fibers.[6] While this is not a direct measure of solubility, it points to the importance of pH in the overall system. In highly acidic conditions, protonation of the amino groups can occur, potentially leading to precipitation, as seen with the addition of strong HCl.[1][2]

Electrolytes

The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), has a significant impact on the solubility of direct dyes in aqueous solutions. The addition of these salts typically decreases the solubility of the dye.[5] This phenomenon, often referred to as "salting out," occurs because the salt ions compete with the dye molecules for hydration, leading to dye aggregation and reduced solubility. This principle is paradoxically exploited in the dyeing process to increase the dye's affinity for the textile fibers over the aqueous phase, thereby promoting more efficient dyeing.[5][7]

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of Direct Red 13 in a given solvent using UV-Visible spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Materials and Equipment

-

Direct Red 13 (analytical grade)

-

Solvents of interest (e.g., deionized water, absolute ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Visible spectrophotometer

-

Cuvettes (1 cm path length)

-

Syringe filters (0.45 µm)

Step-by-Step Methodology

Part A: Preparation of a Standard Calibration Curve

-

Stock Solution Preparation: Accurately weigh a small amount of Direct Red 13 (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution.

-

Spectrophotometric Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Direct Red 13 in the chosen solvent.

-

Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Part B: Solubility Determination (Saturation Method)

-

Equilibration: Add an excess amount of Direct Red 13 to a known volume of the solvent in a sealed container.

-

Saturation: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter.

-

Dilution: Accurately dilute the clear, saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of Direct Red 13 in that solvent at the specified temperature.

Figure 1: Experimental workflow for the quantitative determination of dye solubility.

Conclusion

The solubility of Direct Red 13 is a multifaceted property governed by the interplay of solvent polarity, temperature, pH, and electrolyte concentration. While it is readily soluble in water and some polar organic solvents like ethanol and cellosolve, its solubility is limited in other organic media and can be significantly reduced by the addition of salts. For researchers and professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable framework for quantitative determination. A thorough understanding of these solubility characteristics is paramount for the effective and controlled application of Direct Red 13 in its various industrial and scientific uses.

References

- Emperor Chem. Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB.

- Enoch Dye. Direct red 13 TDS.

- World Dye Variety. Direct Red 13.

- Prima Chemicals. (2023). Understanding Direct Dyes: Introduction, Properties, and Application.

- Burkinshaw, S. M., & Salihu, G. (2018). The role of auxiliaries in the immersion dyeing of textile fibres. White Rose Research Online.

- Mondal, M. I. H., et al. (2005). Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes. ResearchGate.

- Islam, M. S., & Khan, M. A. (1987). Effect of Electrolyte Concentration on Dyeing Process of Cotton. Pakistan Journal of Scientific and Industrial Research.

- Park, J., & Shore, J. (1986). Estimation of Dyes in Solution by Transmission Measurements. Journal of the Society of Dyers and Colourists.

Sources

- 1. Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]

- 2. Direct red 13 TDS|Direct red 13 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Introductory Guide to Direct Dyes | Prima Chemicals [primachemicals.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pjsir.org [pjsir.org]

Navigating the Crimson Maze: A Technical Guide to C.I. Direct Red 13 and Its Aliases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Azo Dye

C.I. Direct Red 13 is a significant member of the azo dye class, a large group of organic compounds characterized by the presence of one or more azo groups (–N=N–).[1] These dyes are widely utilized across various industries, from textiles and paper to leather, due to their water solubility and ability to directly bind to cellulosic fibers without the need for a mordant.[1][2] This guide provides an in-depth exploration of Direct Red 13, focusing on its extensive and often confusing nomenclature, its key physicochemical properties, and its diverse applications. Understanding the various synonyms and trade names is crucial for researchers and scientists to accurately identify this compound in literature, patents, and commercial products.

The Many Faces of a Single Dye: A Comprehensive Nomenclature

One of the primary challenges when working with C.I. Direct Red 13 is its multitude of names. This section aims to demystify its nomenclature by providing a clear and organized list of its synonyms, trade names, and identifiers.

The most systematic and universally recognized identifiers are its Colour Index (C.I.) number and its CAS Registry Number.

Beyond these standard identifiers, Direct Red 13 is known by a host of other names, which can be broadly categorized as synonyms and trade names.

Common Synonyms and Trade Names:

-

Aizen Direct Bordeaux GH[5]

-

Atlantic Bordeaux B[5]

-

Atul Direct Fast Bordeaux B[3]

-

Benzo Fast Scarlet 4BS[6]

-

Bitamine Direct Bordeaux BX[3]

-

Direct Bordeaux B[7]

-

Direct Bordeaux B B[3]

-

Direct Bordeaux BG[4]

-

Direct Bordeaux BN[4]

-

Direct Bordeaux GB[7]

-

Direct Claret[4]

-

Direct Garnet LG[4]

-

Direct Jujube Red GB[7]

-

Direct Red B[4]

-

Direct Red GB[5]

-

Direct Red M 10B[4]

-

Direct Scarlet 4BS[2]

The following diagram illustrates the relationship between the primary name and some of its most common synonyms.

Sources

- 1. What is the chemical stability of C.I. Direct Red 13 in the presence of strong acids? - Blog - Yadong [dyeindustry.com]

- 2. Direct Scarlet 4BS [buydye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Direct Red 13 | 1937-35-5 [chemicalbook.com]

- 5. China Direct Red 13 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB from Emperor Chem [emperordye.com]

A Technical Guide to the Purity and Grade Specifications of Research-Grade Direct Red 13 (Congo Red)

Foreword: Beyond a Simple Stain - The Imperative of Purity in Amyloid Research

Direct Red 13, more commonly known in the scientific community as Congo Red (Colour Index No. 22120), is a cornerstone in the histopathological diagnosis and in vitro study of amyloidosis. Its ability to bind to the characteristic cross-β-pleated sheet structures of amyloid fibrils, resulting in a pathognomonic apple-green birefringence under polarized light, has made it an indispensable tool.[1][2] However, the transition of this dye from its origins in the textile industry to a high-precision biochemical reagent necessitates a rigorous evaluation of its purity and grade. For researchers in neurodegenerative diseases, protein misfolding disorders, and drug development, the quality of Congo Red is not a matter of mere chromatic intensity but of diagnostic and experimental validity. Impurities can lead to inconsistent staining, false positives or negatives, and confounding artifacts, ultimately undermining the integrity of research findings.[3] This guide provides an in-depth perspective on the critical specifications for research-grade Direct Red 13, the rationale behind these requirements, and the methodologies for their verification.

Chemical Identity and Core Physicochemical Properties

A foundational aspect of quality control is the unambiguous identification of the chemical entity. Research-grade Direct Red 13 must conform to the following identifiers:

| Parameter | Specification |

| Chemical Name | Disodium 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid) |

| Synonyms | Congo Red, Direct Red 28, C.I. 22120 |

| CAS Number | 573-58-0 |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₆S₂[4] |

| Molecular Weight | 696.66 g/mol [4] |

| Appearance | Reddish-brown to dark violet powder |

| Solubility | Soluble in water, yielding a red colloidal solution; slightly soluble in ethanol.[5] |

The diazo dye structure of Congo Red is central to its interaction with amyloid fibrils. The planar and elongated conformation of the molecule allows it to intercalate within the β-pleated sheets, where hydrogen bonding between the dye's amine and azo groups and the amyloid's polypeptide backbone stabilizes the complex.[6] This highly ordered alignment is the basis for the characteristic birefringence.[2]

The Critical Role of Purity in Research Applications

The utility of Congo Red in a research context is directly proportional to its purity. Unlike industrial applications where minor contaminants may be inconsequential, in sensitive biological assays, impurities can have profound effects.

Causality behind Stringent Purity Requirements:

-

Specificity of Binding: The diagnostic power of Congo Red lies in its specific binding to amyloid structures. Contaminating molecules, such as isomers or synthesis side-products, may bind non-specifically to other tissue components (e.g., collagen, elastin), leading to false-positive results.[7]

-

Reproducibility: Lot-to-lot variability in the impurity profile of the dye is a major cause of inconsistent staining and assay results. For longitudinal studies or when comparing data across different laboratories, a consistently high-purity reagent is paramount.

-

Quantitative Assays: In spectrophotometric or fluorometric assays used to quantify amyloid aggregation kinetics, impurities that absorb or fluoresce in the same spectral region as the Congo Red-amyloid complex will directly interfere with the measurements. Upon binding to amyloid, Congo Red exhibits a characteristic red shift in its absorbance maximum from ~490 nm to ~512 nm and a shoulder at ~540 nm.[8]

-

Toxicity and Biological Interference: Residual reactants from the synthesis process, particularly the carcinogenic precursor benzidine, pose a significant health risk and can introduce cytotoxic artifacts in cell-based assays.[4][9]

Key Specifications for Research-Grade Direct Red 13

Sourcing Direct Red 13 for research requires careful examination of the supplier's certificate of analysis. The following parameters are critical indicators of a research-grade product.

| Parameter | Specification | Rationale & Significance |

| Dye Content | ≥85% (by UV-Vis) | This is the most critical parameter, indicating the percentage of the active Congo Red molecule in the powder. Lower dye content implies a higher percentage of impurities, such as inorganic salts or synthesis by-products. |

| Identity (IR/UV-Vis) | Conforms to reference spectrum | Confirms the chemical structure of the dye. The UV-Vis spectrum in water should show a λmax at approximately 497-499 nm.[8][10] |

| Loss on Drying | ≤ 5.0% | Indicates the moisture content. Excess water can affect the accuracy of weighing and solution preparation. |

| Solubility | Clear, red solution in water | Insoluble matter suggests the presence of impurities or degradation products that can interfere with staining procedures by creating particulate artifacts. |

| Suitability for Application | Passes test for amyloid staining | A functional test is the ultimate confirmation of quality. The dye should produce strong, specific staining of known amyloid-positive control tissue with characteristic apple-green birefringence.[11] |

Understanding Potential Impurities and Their Origins

Knowledge of the synthesis process is key to anticipating potential impurities. Congo Red is synthesized via the tetra-azotization of benzidine, followed by coupling with two equivalents of naphthionic acid (4-amino-1-naphthalenesulfonic acid).[4][9]

Caption: Synthesis pathway of Direct Red 13 and sources of impurities.

Common Impurities Include:

-

Unreacted Precursors: Residual benzidine and naphthionic acid. The presence of benzidine is a major safety concern due to its carcinogenicity.[9]

-

Mono-azo Byproducts: Molecules where only one of the diazonium groups on the tetrazotized benzidine has coupled with naphthionic acid.

-

Isomers: Positional isomers formed during the sulfonation of naphthylamine to produce naphthionic acid.

-

Inorganic Salts: Sodium chloride and sodium sulfate are often used to "salt out" the dye during purification. While necessary for precipitation, excessive residual salts lower the dye content and can affect staining solution properties.

Quality Control Workflow and Experimental Protocols

A self-validating quality control system ensures the reliability of each batch of Direct Red 13 for research use.

Sources

- 1. Sensitivity and specificity of Congo red staining according to Romhányi. Comparison with Puchtler's or Bennhold's methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Congo red - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature for Direct Red 13 in biological studies

The following technical guide provides an in-depth review of Direct Red 13 (C.I. 22120) , focusing on its application as a bioactive tool compound in immunological research and its toxicological profile in biological systems.

Subject: Pharmacological Modulation of TNF Superfamily Receptors & Toxicological Profiling CAS Registry No: 1937-35-5 Color Index: C.I. 22120 (Direct Fast Red 4B)

Executive Summary

Direct Red 13 (DR13) is a synthetic bis-azo dye historically utilized in the textile industry for dyeing cellulose. However, in the context of biological research and drug discovery, it has emerged as a significant small-molecule inhibitor of Protein-Protein Interactions (PPIs) . Specifically, DR13 acts as a pharmacological probe that disrupts the CD40–CD154 (CD40L) signaling axis, a critical pathway in autoimmune diseases and B-cell activation.

This guide analyzes DR13 not merely as a stain, but as a bioactive ligand. It details the physicochemical basis of its binding, its utility in validating TNF superfamily targets, and the critical safety protocols required due to its metabolic reduction to carcinogenic benzidine derivatives.

Chemical Identity & Physicochemical Properties

Understanding the structural pharmacophore of DR13 is essential for interpreting its biological activity. Its planar, polysulfonated structure allows it to mimic the electrostatic footprint of protein surfaces.

| Property | Data | Relevance to Biology |

| IUPAC Name | Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-1-naphthalenesulfonate | Defines the bis-azo linkage susceptible to azoreductase cleavage. |

| Molecular Formula | C32H22N6Na2O7S2 | High molecular weight (~712.66 Da) prevents passive diffusion across tight barriers but allows cell surface interaction. |

| Solubility | Water (Soluble), Ethanol (Slight) | Highly soluble in aqueous buffers (PBS), facilitating in vitro assays without DMSO carriers. |

| Chromophore | Bis-azo (Double N=N) | Strong absorbance (~503 nm) allows for spectrophotometric quantification in supernatants. |

| Charge | Anionic (Sulfonate groups) | Critical for electrostatic binding to cationic pockets on proteins (e.g., CD40L). |

Biological Mechanism: CD40-CD154 Inhibition

The most high-value application of DR13 in modern biology is its role as a small-molecule antagonist of the CD40-CD154 dyad .

Mechanism of Action

The CD40-CD154 interaction involves a large, flat surface area (~1,500–3,000 Ų) lacking deep binding pockets, making it "undruggable" by conventional Lipinski-compliant drugs.

-

Polysulfonated Pharmacophore: DR13, similar to Suramin and Direct Red 80, utilizes its planar aromatic rings to stack against the protein surface, while its sulfonate groups form electrostatic bridges with basic residues (Lysine, Arginine) on the CD154 trimer.

-

Competitive Antagonism: DR13 binds to CD154 (the ligand), sterically hindering its ability to engage the CD40 receptor on B-cells and Antigen Presenting Cells (APCs).

Functional Consequences

Inhibition of this pathway by DR13 leads to:

-

Suppression of B-Cell Activation: Reduced expression of costimulatory markers (CD86, CD54/ICAM-1).

-

Inhibition of Class Switching: Prevention of Immunoglobulin Class Switch Recombination (CSR).

-

Cytokine Dampening: Reduced secretion of IL-6 and IL-12 by activated monocytes.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the CD40 signaling cascade by DR13.

Caption: DR13 acts as a steric blocker, binding CD154 to prevent CD40 engagement, thereby halting downstream NF-κB signaling and B-cell activation.

Toxicology & Metabolic Profiling

While DR13 is a potent tool compound, it is not a clinical drug candidate due to its metabolic instability and toxicity.

Azoreductase Cleavage

In vivo (specifically in the liver and gut microbiome), the azo bonds (-N=N-) of DR13 are cleaved by azoreductase enzymes.

-

Reaction:

-

Metabolite: The cleavage yields Benzidine and substituted naphthylamines.

-

Risk: Benzidine is a Group 1 Carcinogen (IARC). It induces bladder cancer via DNA adduct formation.

Safety Protocol for Handling

-

Containment: All DR13 powders must be weighed in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation.

-

Deactivation: Spills should be treated with bleach (hypochlorite) to oxidize the azo bond, followed by reduction, though incineration is the preferred disposal method.

Experimental Protocols

These protocols are designed for in vitro validation of DR13 activity.

Protocol A: CD40L Inhibition Assay (B-Cell Activation)

Objective: Quantify the IC50 of DR13 against CD40L-induced activation.

-

Reagent Prep:

-

Dissolve DR13 in sterile PBS to create a 10 mM stock. Filter sterilize (0.22 µm).

-

Isolate primary human B-cells (CD19+) or use a reporter line (e.g., Ramos-Blue).

-

-

Incubation:

-

Plate B-cells (

/well) in 96-well flat-bottom plates. -

Add soluble recombinant CD154 (sCD154) at 1 µg/mL.

-

Add DR13 in a titration series (0.1 µm to 100 µm) simultaneously.

-

-

Readout (24-48 hours):

-

Flow Cytometry: Stain for activation markers CD86-PE and CD54-FITC.

-

Data Analysis: Gate on live CD19+ cells. Calculate Mean Fluorescence Intensity (MFI).

-

Control: Use an anti-CD40L blocking antibody as a positive control for inhibition.

-

Protocol B: Spectrophotometric Quantification

Objective: Measure DR13 concentration in biological media (e.g., for stability studies).

-

Standard Curve: Prepare serial dilutions of DR13 (0–100 µg/mL) in the assay buffer.

-

Measurement: Measure Absorbance at 503 nm (

). -

Interference Check: If measuring in serum/plasma, perform a background subtraction using a blank serum sample, as albumin binding can shift

slightly (bathochromic shift).

References

-

Margolles-Clark, E., et al. (2009). Small-Molecule Costimulatory Blockade: Organic Dye Compounds Act as Inhibitors of the CD40–CD154 Interaction.[1]Journal of Molecular Medicine .

-

National Toxicology Program. (2014). Report on Carcinogens, Monograph on Benzidine and Dyes Metabolized to Benzidine.U.S. Department of Health and Human Services .

-

Golka, K., et al. (2004). Occupational Toxicology of Azo Dyes and their Metabolites.Toxicology Letters .

-

Puchtler, H., et al. (1964). On the Binding of Congo Red by Amyloid.[2]Journal of Histochemistry & Cytochemistry . (Contextual reference for direct dye mechanism).

-

ChemicalBook. (2024).[3] Direct Red 13 Product and Safety Data.

Sources

Methodological & Application

Application Note: High-Specificity Detection of Amyloid Fibrils and Structural Polysaccharides using Direct Red 13

Abstract & Introduction

Direct Red 13 (C.I. 22155), often chemically identified as a sulfonated bis-azo dye, has historically been utilized in the textile industry for cellulosic fibers. However, its planar molecular structure and high affinity for beta-pleated sheet conformations make it a powerful, underutilized tool in histological research. While Congo Red (Direct Red 28) remains the gold standard for amyloid detection, Direct Red 13 (DR13) offers distinct advantages in specific contexts, including different solubility profiles and spectral characteristics that can reduce autofluorescence interference in complex tissue matrices.

This guide outlines the application of DR13 for two primary workflows:

-

Amyloidosis Research: Detection of amyloid fibrils via fluorescence turn-on and birefringence.

-

Plant Histology: High-contrast visualization of cellulose and lignin in structural biology.

Physicochemical Mechanism

The utility of DR13 in fluorescence microscopy relies on the Molecular Rotor Effect and Planar Intercalation .

-

In Solution: The azo bonds (–N=N–) of free DR13 molecules undergo rapid non-radiative decay (rotation/isomerization) upon excitation, resulting in negligible fluorescence.

-

In Tissue (Bound State): When DR13 intercalates into the grooves of amyloid fibrils (beta-sheets) or binds linearly to cellulose chains, the molecule is physically constrained. This restriction inhibits non-radiative decay pathways, forcing the molecule to release absorbed energy as photons (fluorescence).

-

Birefringence: Like Congo Red, the ordered, linear alignment of DR13 molecules along the amyloid fibril axis creates a pseudo-crystalline structure, exhibiting birefringence (often anomalous colors) under polarized light.

DOT Diagram: Mechanism of Action

Caption: Kinetic mechanism of Direct Red 13 fluorescence "turn-on" upon binding to amyloid fibrils.

Technical Specifications & Spectral Data

| Parameter | Specification | Notes |

| Common Name | Direct Red 13 | Also: Fast Red 8BL, C.I. 22155 |

| CAS Number | 1937-35-5 | Verify purity >90% for histology |

| Excitation Max | ~500–520 nm | Green excitation (similar to TRITC/Rhodamine) |

| Emission Max | ~580–620 nm | Red emission |

| Solubility | Water, Ethanol | Soluble in Cellosolve; Insoluble in Xylene |

| Filter Set | TRITC / Cy3 | Standard "Red" fluorescence channel |

Protocol A: Amyloid Detection in Tissue Sections

This protocol is adapted from the Puchtler alkaline alcoholic method, optimized for bis-azo dyes to ensure maximum specificity by suppressing non-specific hydrogen bonding.

Reagents Required[1][2]

-

Stock Solution A: Saturated NaCl in 80% Ethanol.

-

Alkaline Solution B: 1% NaOH (aqueous).

-

Staining Solution: Mix 100 mL of Stock A with 1 mL of Solution B. Add 0.2g Direct Red 13. Filter before use.

-

Counterstain: Mayer’s Hematoxylin (optional, for brightfield correlation).

Step-by-Step Workflow

-

Deparaffinization:

-

Xylene: 3 changes, 5 minutes each.

-

Ethanol Series: 100% (2x), 95%, 70% to distilled water.

-

-

Pre-treatment (Optional but Recommended):

-

Incubate slides in Alkaline Solution B (diluted 1:100 in 80% ethanol) for 20 minutes. This suppresses background staining of collagen.

-

-

Staining:

-

Immerse slides in the DR13 Staining Solution for 20–30 minutes at room temperature.

-

Note: The high salt content drives the dye into the hydrophobic amyloid grooves.

-

-

Differentiation:

-

Rinse quickly in 80% Ethanol (anhydrous).

-

Critical: Do not use water immediately after staining, as it may leach the dye.

-

-

Dehydration & Mounting:

-

Dehydrate rapidly through 95% and 100% Ethanol.

-

Clear in Xylene (3 changes).

-

Mount with a non-fluorescing medium (e.g., DPX or Permount).

-

Validation (Self-Check)

-

Fluorescence Mode: Under Green Excitation (510-550nm), amyloid deposits should appear bright red against a dark background. Elastic fibers may show weak fluorescence (internal control).

-

Polarization Mode: Under cross-polarized light, amyloid deposits should exhibit characteristic birefringence (often apple-green or anomalous red/green depending on fibril thickness).

Protocol B: Plant Cell Wall Visualization

Direct Red 13 is an excellent stain for cellulose and lignin in plant biology, often outperforming Calcofluor White when autofluorescence in the blue channel is problematic.

Step-by-Step Workflow

-

Tissue Prep: Fresh hand-cut sections or fixed vibratome sections (PFA 4%).

-

Clearance: If tissue is highly pigmented (chlorophyll), clear with 70% ethanol for 2 hours.

-

Staining:

-

Incubate sections in 0.1% Direct Red 13 (w/v) in PBS (pH 7.0) for 5–10 minutes.

-

-

Rinse: Wash 3x with PBS to remove excess dye.

-

Imaging: Mount in 50% Glycerol/PBS.

DOT Diagram: Microscopy Workflow

Caption: Optical path for Direct Red 13 fluorescence imaging using a standard TRITC filter set.

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific binding to collagen | Increase NaCl concentration in staining solution; Ensure alkaline pre-wash. |

| Weak Signal | Dye leaching | Avoid water rinses after staining; use ethanol only. Check filter set (must use Green excitation). |

| Rapid Fading | Photobleaching | Use antifade mounting medium; Reduce excitation intensity. |

| False Positive | Elastin autofluorescence | Elastin naturally fluoresces. Compare with H&E to distinguish morphology. |

References

-

Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid.[1] Journal of Histochemistry & Cytochemistry, 10(3), 355-364. (Foundational mechanism for azo dye-amyloid binding).

-

Groenning, M. (2010). Binding of Thioflavin T to Amyloid Fibrils: Mechanism and Applications. Journal of Chemical Biology, 3(1), 1-18. (Context on fluorescence turn-on mechanisms in fibril stains).

-

Howie, A. J., & Brewer, D. B. (2009). Optical properties of amyloid stained by Congo red: history and mechanisms. Micron, 40(3), 285-301. (Detailed physics of birefringence and fluorescence in direct dyes).

-

Biosynth Carbosynth. (n.d.). Direct Red 13 Product Data. (Chemical and physical properties verification).

-

StainsFile. (n.d.). Direct Dyes for Staining Amyloid.[1][2][3] (Overview of Direct Red variants in histology).

Sources

Staining of amyloid plaques in tissue sections with Direct Red 13

Executive Summary

This Application Note details the protocol for utilizing Direct Red 13 (also known as Direct Fast Bordeaux B or C.I. 22155) for the histological detection of amyloid plaques. While Congo Red (Direct Red 28) remains the historical gold standard, Direct Red 13 serves as a critical alternative bis-azo dye in comparative amyloidogenic studies. It shares the supramolecular binding affinity for

Scientific Background & Mechanism

Chemical Basis of Staining

Direct Red 13 is a disulfonated bis-azo dye. Its utility in amyloid detection stems from its planar, hydrophobic structure which allows it to intercalate between the antiparallel

-

Selectivity: Unlike cationic dyes that bind via simple electrostatic attraction, Direct Red 13 relies on a "lock-and-key" physical fit into the grooves of the amyloid fibril surface, stabilized by hydrogen bonding between the dye’s amino/hydroxyl groups and the protein backbone.

-

Optical Properties: When bound in a regular, ordered array along the fibril axis, the dye molecules exhibit linear dichroism and anomalous birefringence under polarized light. This is the definitive diagnostic criterion for amyloid.

Mechanistic Pathway

The following diagram illustrates the binding mechanism and the resulting optical phenomena.

Figure 1: Mechanism of Direct Red 13 binding to amyloid fibrils, leading to optical anisotropy.

Materials & Reagent Preparation

Safety Note: Direct dyes are potential carcinogens. Handle with gloves, goggles, and in a fume hood.

Reagents

| Component | Specification | Purpose |

| Direct Red 13 | C.I. 22155 (High Purity) | Primary Amyloid Stain |

| Ethanol | 100%, 95%, 80% | Solvent & Differentiation |

| Sodium Chloride (NaCl) | ACS Reagent Grade | Ionic Strength Adjuster |

| Sodium Hydroxide (NaOH) | 1% Aqueous Solution | Alkalizing Agent |

| Hematoxylin | Mayer’s or Harris | Nuclear Counterstain |

| Mounting Media | Resinous (non-aqueous) | Preservation of Birefringence |

Solution Preparation

-

Stock Solution A (Staining Solution):

-

Dissolve 0.5 g of Direct Red 13 in 50 mL of 80% Ethanol.

-

Add 0.5 mL of 1% NaOH (to ensure alkalinity, which suppresses non-specific background binding).

-

Add 0.1 g NaCl (promotes dye aggregation onto the fibril).

-

Filter before use. Shelf life: 24 hours.

-

-

Differentiation Solution (Alkaline Alcohol):

-

Mix 100 mL of 80% Ethanol.

-

Add 1 mL of 1% NaOH.

-

Experimental Protocol

This protocol utilizes a modified Puchtler-Highman approach, optimized for bis-azo dyes to ensure maximum specificity.

Figure 2: Step-by-step workflow for Direct Red 13 staining of tissue sections.

Step-by-Step Procedure:

-

Deparaffinization:

-

Xylene: 3 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

Distilled Water: Rinse until clear.

-

-

Nuclear Counterstain (Optional but Recommended):

-

Stain with Mayer’s Hematoxylin for 5 minutes.

-

Blue in running tap water for 10 minutes.

-

-

Alkaline Pre-treatment (Crucial for Specificity):

-

Immerse slides in Differentiation Solution (Alkaline 80% Ethanol) for 10 minutes.

-

Rationale: This suppresses the ionization of tissue proteins (collagen/cytoplasm), reducing non-specific dye binding.

-

-

Primary Staining:

-

Immerse slides in Stock Solution A (Direct Red 13) for 20 minutes at room temperature.

-

Note: Do not extend beyond 30 minutes to avoid over-saturation.

-

-

Differentiation (The Critical Variable):

-

Dip slides quickly (3–5 dips) in Differentiation Solution .

-

Visual Check: Background tissue should turn pale; amyloid deposits will remain deep red/pink.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% and 100% ethanol (to prevent dye leaching).

-

Clear in Xylene (2 changes).

-

Mount with a resinous mounting medium (e.g., DPX or Permount). Do not use aqueous mounting media as the dye will leach.

-

Results & Interpretation

Data interpretation requires a microscope equipped with a polarizer and an analyzer (crossed at 90°).

| Observation Mode | Expected Result (Amyloid Positive) | Expected Result (Negative/Background) |

| Brightfield | Deep Pink / Red deposits | Pale pink or colorless |

| Polarized Light | Anomalous Birefringence (Green/Yellow/Orange) | Dark / No birefringence (Collagen may show silver/white) |

| Fluorescence (TxRed Filter) | Bright Red Fluorescence | Minimal / Auto-fluorescence only |

Technical Insight: While Congo Red is famous for "Apple-Green" birefringence, Direct Red 13 may exhibit a shift toward Yellow-Orange birefringence depending on the specific packing density of the dye within the fibril. This is not a failure of the stain but a characteristic of the specific dye-fibril dipole alignment.

Validation & Troubleshooting

Self-Validating Controls

-

Positive Control: Tissue with known amyloidosis (e.g., Kidney, Liver, or Alzheimer's Brain).

-

Negative Control: Healthy tissue of the same type.

-

Internal Control: Collagen fibers. Collagen may stain faintly red but will show silver/white birefringence, distinct from the anomalous colors of amyloid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Weak Staining | Over-differentiation | Reduce dips in Alkaline Alcohol to 1-2 dips. |

| High Background | pH too low | Ensure NaOH is fresh; pH of stain should be >9.0. |

| No Birefringence | Section too thin | Ensure sections are cut at 8–10 µm (thicker than routine). |

| Precipitate on Slide | Dye saturation | Filter the staining solution immediately before use. |

References

-

Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid.[1][2][3][4] Journal of Histochemistry & Cytochemistry, 10(3), 355-364. Link

-

Howie, A. J., & Brewer, D. B. (2009). Optical properties of amyloid stained by Congo red: history and mechanisms. Micron, 40(3), 285-301. Link

-

StainsFile. (2024). Direct Dyes for Staining Amyloid.[1][3][4][5][6] StainsFile: The Internet Resource for Histotechnologists. Link

-

Yakupova, E. I., Bobylev, A. G., Vikhlyantsev, I. M., & Bobyleva, L. G. (2019). Congo Red and amyloids: history and relationship. Bioscience Reports, 39(1). Link

-

PubChem. (2024). Direct Red 13 Compound Summary. National Library of Medicine. Link

Sources

- 1. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. stainsfile.com [stainsfile.com]

- 4. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

Technical Application Note: Quantitative Fibrosis Assessment in Liver & Kidney Tissues

Part 1: Critical Technical Clarification (Dye Selection)

⚠ CRITICAL ALERT: Direct Red 13 vs. Direct Red 80 Before proceeding, it is imperative to address a common nomenclature error in fibrosis research.

-

Direct Red 80 (C.I. 35780): Also known as Sirius Red F3B .[1][2][3][4][5] This is the Gold Standard polyazo dye used for the specific detection and quantification of collagen I and III in liver and kidney fibrosis. It exhibits birefringence under polarized light.

-

Direct Red 13 (C.I. 22120): Also known as Fast Red Violet LB or Direct Bordeaux B. This is chemically distinct and is primarily used as a diazonium salt for enzyme histochemistry (e.g., acid phosphatase) or textile dyeing. It does not possess the specific elongated sulfonate structure required for the birefringent binding to collagen helices.

Directive: This Application Note focuses on Direct Red 80 (Sirius Red F3B) , as this is the scientifically validated reagent for fibrosis assessment. If your protocol specifically mandates Direct Red 13, verify the CAS number (Direct Red 80 CAS: 2610-10-8 vs. Direct Red 13 CAS: 1937-35-5) to prevent experimental failure.

Part 2: Scientific Integrity & Mechanism

1. The Fibrosis Challenge in Drug Development

In Non-Alcoholic Steatohepatitis (NASH) and Chronic Kidney Disease (CKD), fibrosis—the excessive accumulation of Extracellular Matrix (ECM)—is the primary predictor of mortality. Standard stains like Masson’s Trichrome are semi-quantitative and often suffer from batch-to-batch variability.

The Picrosirius Red (PSR) method is superior because it relies on a specific chemical interaction rather than simple porosity or acid-base affinity.

2. Mechanism of Action

The PSR method utilizes Direct Red 80 dissolved in saturated picric acid .

-

Chemical Specificity: Direct Red 80 is an elongated, anionic (negatively charged) molecule containing six sulfonate groups.

-

Collagen Binding: Collagen molecules are rich in basic amino acids (lysine, arginine, histidine). At the low pH of picric acid (pH ~1.2), these amino acids are protonated (positively charged). The anionic dye aligns parallel to the long axis of the collagen triple helix via electrostatic attraction.

-

Birefringence Enhancement: This parallel alignment enhances the natural birefringence of collagen. Under polarized light:

-

Type I Collagen (Thick fibers): Appears yellow-orange to red.

-

Type III Collagen (Reticular fibers): Appears green.

-

This distinction is critical for analyzing the quality of fibrosis (e.g., active remodeling vs. permanent scarring).

3. Mechanistic Diagram

Caption: Electrostatic binding mechanism of Direct Red 80 to protonated collagen helices under acidic conditions.

Part 3: Experimental Protocol

Materials Required

-

Primary Stain: 0.1% Direct Red 80 (Sigma-Aldrich/Merck) in Saturated Aqueous Picric Acid (1.3%).

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Differentiation: 0.5% Acetic Acid Water.

-

Counterstain (Optional): Weigert’s Hematoxylin (for nuclei), though often omitted for pure quantitative image analysis to reduce noise.

Step-by-Step Workflow (Liver & Kidney)

-

Tissue Preparation:

-

Fix tissue in 10% NBF for 24 hours. (Over-fixation >48h can mask antigenicity but rarely affects PSR staining).

-

Embed in paraffin and section at 4–5 µm . Note: Section thickness critically affects birefringence color; maintain strict consistency.

-

-

Deparaffinization:

-

Xylene: 2 changes, 5 min each.

-

Ethanol (100% -> 95% -> 70%): 2 changes each, 3 min.

-

Rehydrate in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain with Weigert’s Iron Hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Expert Tip: Avoid Ehrlich’s hematoxylin as the subsequent acid stain will remove it. Iron hematoxylin is acid-resistant.[6]

-

-

Picrosirius Red Staining:

-

Incubate slides in 0.1% Direct Red 80/Picric Acid solution for 60 minutes at room temperature.

-

Self-Validation: The solution should be a vibrant red. If precipitation occurs, filter before use.

-

-

Differentiation (Critical Step):

-

Wash in two changes of 0.5% Acetic Acid Water .

-

Why: This removes the dye from the cytoplasm (non-collagenous proteins) but leaves it bound to collagen. Do NOT wash with water, as the neutral pH will cause the dye to leach out of the collagen.

-

-

Dehydration & Mounting:

-

Rapidly dehydrate in 100% Ethanol (3 changes).

-

Clear in Xylene.[7]

-

Mount with a resinous medium (e.g., DPX).

-

Workflow Diagram

Caption: Optimized workflow for Picrosirius Red staining ensuring specificity and permanence.

Part 4: Data Presentation & Quantification[8]

For drug development, qualitative images are insufficient. You must quantify the Collagen Proportional Area (CPA) .

1. Image Acquisition

-

Brightfield: Collagen appears deep red; cytoplasm appears yellow.

-

Polarized Light: Rotate the polarizer/analyzer to 90° (crossed polars). Collagen fibers will shine against a black background.

2. Quantitative Metrics Table

| Metric | Brightfield Analysis | Polarized Light Analysis | Biological Significance |

| Total Fibrosis | Area of Red Staining / Total Tissue Area | Total Birefringent Area / Total Tissue Area | Overall fibrosis burden (NASH Stage). |

| Collagen I | N/A (Indistinguishable) | Yellow/Red Birefringence | Thick, mature scarring; irreversible damage. |

| Collagen III | N/A (Indistinguishable) | Green Birefringence | Reticular, newly formed fibers; active remodeling. |

| Artifact Control | Vessel walls (internal control) | Vessel walls (internal control) | Validates staining success in non-fibrotic tissue. |

3. Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Weak Red Staining | pH of Picric Acid too high (>2.0). | Ensure Picric Acid is saturated. Do not use buffered picric acid. |

| Cytoplasmic Red Background | Insufficient differentiation. | Increase time in 0.5% Acetic Acid. Do not wash with water. |

| Loss of Birefringence | Sections too thin (<3 µm) or wrong mounting media. | Cut at 5 µm. Use resinous mounting media, not aqueous. |

References

-

Junqueira, L. C. U., Bignolas, G., & Brentani, R. R. (1979). Picrosirius staining plus polarization microscopy, a specific method for collagen detection in tissue sections. Histochemical Journal, 11(4), 447–455. Link

-

Goodman, Z. D. (2007). Grading and staging systems for inflammation and fibrosis in chronic liver diseases. Journal of Hepatology, 47(4), 598–607. Link

- Whittaker, P., et al. (1994). Collagen measurement in tissues: A comprehensive guide to the picrosirius red method. Basic Research in Cardiology, 89, 397–410. (Standard Protocol Reference).

-

PubChem. (n.d.). Direct Red 80 (Sirius Red F3B) Compound Summary. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Certification procedures for sirius red F3B (CI 35780, Direct red 80) [academia.edu]

- 5. Sirius Red F3B | C45H26N10Na6O21S6 | CID 75783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Automated image analysis techniques for Direct Red 13 stained slides

Application Note: High-Throughput Quantification of Amyloid & Protein Aggregates via Direct Red 13

Executive Summary

This Application Note details the automated image analysis workflow for histological slides stained with Direct Red 13 (C.I. 22155) . While Congo Red (Direct Red 28) and Sirius Red (Direct Red 80) are the historical standards for amyloid and collagen respectively, Direct Red 13 is utilized in specific drug development pipelines for its distinct solubility profile and supramolecular binding properties to

Key Value Proposition:

-

Precision: Moving beyond semi-quantitative manual scoring (0-4+) to continuous variable quantification (Area Fraction, Object Density).[1]

-

Specificity: Utilizing Color Deconvolution to mathematically isolate the Direct Red 13 chromophore from nuclear counterstains.

-

Scalability: A scripted workflow compatible with open-source tools (QuPath/ImageJ) for batch processing in clinical trials.[1]

Scientific Mechanism & Staining Principles

Direct Red 13 is an anionic bis-azo dye.[1] Its efficacy in detecting protein aggregates (amyloids) or collagenous fibrosis relies on its planar molecular structure, which allows it to intercalate into the grooves of

-

Chromophore: The azo groups (-N=N-) provide the deep red color (Absorbance

nm).[1] -

Binding: Hydrogen bonding and electrostatic interactions with cationic residues on the protein aggregates.

-

Optical Properties: Like its analogs, Direct Red 13 exhibits birefringence under polarized light and potential fluorescence, but this guide focuses on Brightfield Colorimetric Analysis , the most robust modality for high-throughput whole-slide imaging (WSI).[1]

Experimental Protocol: Slide Preparation

Standardization of the wet-lab protocol is the prerequisite for reproducible image analysis.[1]

Reagents:

-

Stain: Direct Red 13 (0.1% - 0.5% in 50% Ethanol or high pH buffer).[1]

-

Counterstain: Mayer’s Hematoxylin (Nuclear Blue).[1]

-

Differentiator: Alkaline alcohol (if background reduction is needed).[1]

Step-by-Step Staining Workflow:

-

Deparaffinization: Xylene (2x 5 min)

100% EtOH -

Staining (Direct Red 13): Incubate slides for 20–30 minutes. Note: Longer incubation increases intensity but risks background noise which complicates segmentation.[1]

-

Differentiation (Critical): Dip in alkaline alcohol (0.01% NaOH in 80% EtOH) for 5-10 seconds.

-

Why? This removes non-specific binding, ensuring the "Red" channel in analysis represents true pathology.

-

-

Counterstain: Hematoxylin (30-60 sec).[1] Keep this light to prevent spectral overlap.

-

Dehydration & Mounting: Rapid dehydration to avoid leaching the dye.

Automated Image Analysis Workflow

This section describes the computational pipeline. We utilize Color Deconvolution , a technique that separates the RGB image into specific stain channels based on their Optical Density (OD) vectors.[1]

The Computational Logic (Diagram)

Caption: Logical flow for extracting quantitative data from Direct Red 13 stained slides using Color Deconvolution.

Determining Stain Vectors (Calibration)

Standard software (ImageJ/QuPath) comes with pre-set vectors for "H&E" or "H&DAB".[1] Direct Red 13 requires custom calibration for maximum accuracy.

-

Locate a "Pure" ROI: Find an area with only Direct Red 13 staining (e.g., a heavy amyloid deposit) and no nuclei.

-

Locate a "Counterstain" ROI: Find an area with only Hematoxylin (e.g., healthy tissue nuclei).[1]

-

Calculate Vectors:

-

In QuPath : Analyze

Preprocessing -

In ImageJ : Use the "ROI Color Deconvolution" plugin.

-

-

Validation: The resulting "Channel 3" (Residual) should contain almost no structural information.[1] If it does, the vectors are incorrect.

Segmentation & Quantification

Once the "Direct Red 13 Channel" is isolated (8-bit grayscale image where White=Background, Black=Stain), apply the following:

-

Thresholding: Use an automated method like Triangle or RenyiEntropy .[1] Avoid fixed thresholds (e.g., "Pixel value > 100") as they fail with staining variability.

-

Morphometry:

-

Area Fraction (%):

.[1] This is the gold standard for "Amyloid Load". -

Object Count: Number of distinct plaques/fibrosis islands.

-

Data Presentation & Reporting

For drug development studies, data should be tabulated to allow statistical comparison between Control and Treated groups.

Table 1: Recommended Output Metrics

| Metric | Unit | Biological Significance |

| Stain Area Fraction | % | Total burden of pathology (Amyloid load / Fibrosis).[1] |

| Plaque Density | Count/mm² | Number of nucleation sites (seeding efficiency).[1] |

| Mean Stain Intensity | OD (0-3) | Density/Compaction of the fibrils.[1] |

| Plaque Circularity | 0.0 - 1.0 | Morphology (Diffuse vs. Cored plaques). |

Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation of the protocol:

-

Positive Control: Tissue with known amyloidosis (e.g., Alzheimer's brain or Systemic Amyloidosis liver).[1] Must show strong signal.

-

Negative Control: Healthy tissue.[1] Must show < 0.5% Area Fraction (noise floor).[1]

-

Internal Control: If analyzing fibrosis, ensure vessel walls (naturally collagen-rich) are excluded from the "Pathology" ROI to avoid false positives.

Visualizing the Physical Workflow

Caption: Physical workflow from tissue block to digital data generation.

References

-

Ruifrok, A. C., & Johnston, D. A. (2001). Quantification of histochemical staining by color deconvolution. Analytical and Quantitative Cytology and Histology, 23(4), 291–299. Link

- Core reference for the mathematical separ

-